2-(4-Benzhydrylpiperazino)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine
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Overview
Description
2-(4-Benzhydrylpiperazino)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition likely occurs through the compound binding to the active site of CDK2, preventing it from carrying out its normal function . The exact nature of this interaction and the resulting changes in the target are still under investigation.
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle progression . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. Therefore, its inhibition can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, in addition to inducing apoptosis within cells . This results in the inhibition of the growth of examined cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzhydrylpiperazino)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine core . The reaction conditions are generally mild, and the use of microwave irradiation significantly reduces the reaction time and increases the yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzhydrylpiperazino)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(4-Benzhydrylpiperazino)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
2-(4-Benzhydrylpiperazino)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine is unique due to its specific structural features, such as the presence of the benzhydrylpiperazine moiety, which enhances its binding affinity and selectivity towards CDK2. This makes it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N7/c29-26-24(21-10-4-1-5-11-21)20-30-27-31-28(32-35(26)27)34-18-16-33(17-19-34)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,20,25H,16-19,29H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRPTWYJFTWOQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C(=C(C=NC3=N2)C4=CC=CC=C4)N)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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